Cas no 59653-35-9 ((2S,3S)-2-hydroxy-3-methylpentanoic acid)

(2S,3S)-2-hydroxy-3-methylpentanoic acid structure
59653-35-9 structure
Product Name:(2S,3S)-2-hydroxy-3-methylpentanoic acid
Número CAS:59653-35-9
MF:C6H12O3
Megavatios:132.157682418823
CID:380592
PubChem ID:854025
Update Time:2025-04-19

(2S,3S)-2-hydroxy-3-methylpentanoic acid Propiedades químicas y físicas

Nombre e identificación

    • Pentanoic acid,2-hydroxy-3-methyl-, (2R,3R)-rel-
    • Isoleucic acid
    • Pentanoicacid, 2-hydroxy-3-methyl-, (R*,R*)-
    • (2S,3S)-2-hydroxy-3-methylpentanoic acid
    • A-hydroxy-b-methylvaleric acid
    • CS-0108582
    • 2R-hydroxy-3R-methyl-pentanoic acid
    • Q27161414
    • D-Isoleucic acid
    • Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-rel-
    • A-hydroxy-b-methylvalerate
    • 2-Hydroxy-3-methyl-pentanoate
    • EN300-214785
    • Pentanoic acid, 2-hydroxy-3-methyl-, (R*,R*)-
    • 2-Hydroxy-3-methylpentanoic acid, (2R,3R)-
    • (2R,3R)-2-hydroxy-3-methylpentanoic acid
    • HY-W074264
    • D76826
    • 2-hydroxy-3-methyl-pentanoic acid
    • 2-Hydroxy-3-methylvaleric acid, (2R,3R)-
    • (2R,3R)-2-hydroxy-3-methyl-pentanoate
    • 2-hydroxy-3-methyl-Valerate
    • 86540-81-0
    • Isoleucic acid, (-)-
    • 31PQT8YA0S
    • alpha-hydroxy-beta-methylvaleric acid
    • 2-Hydroxy-3-methylvalerate
    • DTXSID601347302
    • LMFA01050380
    • UNII-31PQT8YA0S
    • (2R,3R)-2-hydroxy-3-methyl-pentanoic acid
    • Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-
    • SCHEMBL1623516
    • UNII-ZHK526L1KJ
    • CHEBI:89228
    • ZHK526L1KJ
    • 2-hydroxy-3-methyl-Valeric acid
    • Isoleucic acid, (+/-)-
    • 59653-35-9
    • Rel-(2R,3R)-2-hydroxy-3-methylpentanoic acid
    • Renchi: 1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
    • Clave inchi: RILPIWOPNGRASR-RFZPGFLSSA-N
    • Sonrisas: O[C@@H](C(=O)O)[C@H](C)CC

Atributos calculados

  • Calidad precisa: 132.078644241g/mol
  • Masa isotópica única: 132.078644241g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 3
  • Complejidad: 101
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 57.5Ų

(2S,3S)-2-hydroxy-3-methylpentanoic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-1068109-0.05g
(2S,3S)-2-hydroxy-3-methylpentanoic acid
59653-35-9 95%
0.05g
$114.0 2023-10-28
Enamine
EN300-1068109-0.1g
(2S,3S)-2-hydroxy-3-methylpentanoic acid
59653-35-9 95%
0.1g
$171.0 2023-10-28
Enamine
EN300-1068109-0.25g
(2S,3S)-2-hydroxy-3-methylpentanoic acid
59653-35-9 95%
0.25g
$244.0 2023-10-28
Enamine
EN300-1068109-0.5g
(2S,3S)-2-hydroxy-3-methylpentanoic acid
59653-35-9 95%
0.5g
$384.0 2023-10-28
Enamine
EN300-1068109-1.0g
(2S,3S)-2-hydroxy-3-methylpentanoic acid
59653-35-9 95%
1g
$492.0 2023-06-10
Enamine
EN300-1068109-2.5g
(2S,3S)-2-hydroxy-3-methylpentanoic acid
59653-35-9 95%
2.5g
$966.0 2023-10-28
Enamine
EN300-1068109-5.0g
(2S,3S)-2-hydroxy-3-methylpentanoic acid
59653-35-9 95%
5g
$1429.0 2023-06-10
Enamine
EN300-1068109-10.0g
(2S,3S)-2-hydroxy-3-methylpentanoic acid
59653-35-9 95%
10g
$2119.0 2023-06-10
1PlusChem
1P01DTS5-50mg
Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-rel-
59653-35-9 95%
50mg
$197.00 2024-04-22
1PlusChem
1P01DTS5-100mg
Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-rel-
59653-35-9 95%
100mg
$266.00 2024-04-22
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